(Rac)-Lys-SMCC-DM1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C53H75ClN6O15S |

|---|---|

Molecular Weight |

1103.7 g/mol |

IUPAC Name |

(2S)-2-amino-6-[[4-[[(3S)-3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67)/b14-11+,29-12+/t30-,31+,32?,34?,35+,38+,39+,40-,41+,46+,52+,53+/m1/s1 |

InChI Key |

UBRZDBDIKWWPEN-ANAFPORDSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCS[C@H]5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCC[C@@H](C(=O)O)N)C)\C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Foundational & Exploratory

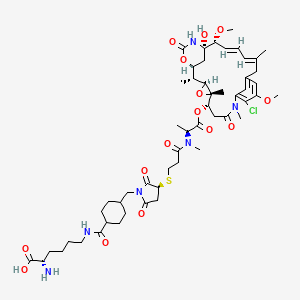

(Rac)-Lys-SMCC-DM1 structure and chemical properties

An In-depth Technical Guide to (Rac)-Lys-SMCC-DM1

Executive Summary

This compound is a pivotal molecule in the field of targeted cancer therapy, primarily recognized as the active, lysosomally-metabolized catabolite of the antibody-drug conjugate (ADC), ado-trastuzumab emtansine (T-DM1). This guide provides a comprehensive technical overview of its structure, chemical properties, and the experimental methodologies associated with its synthesis and application. As a potent cytotoxic agent attached to a linker and an amino acid, it represents the fundamental unit responsible for the therapeutic effect of certain lysine-conjugated ADCs after their internalization into target cancer cells. This document is intended for researchers, scientists, and professionals in drug development who are working with or exploring the use of maytansinoid-based ADCs.

Molecular Structure and Components

This compound is a conjugate composed of three distinct chemical entities: the amino acid lysine, the heterobifunctional crosslinker SMCC, and the cytotoxic maytansinoid payload, DM1. The term "(Rac)" indicates that the compound is a racemate, a mixture of stereoisomers.

-

DM1 (Mertansine): A potent anti-mitotic agent, DM1 is a thiol-containing maytansinoid that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]

-

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable, heterobifunctional crosslinker.[3][4] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the ε-amino group of lysine) to form a stable amide bond, and a maleimide group that reacts with sulfhydryl (thiol) groups to form a stable thioether bond.[][6]

-

Lysine (Lys): An amino acid. In the context of an ADC like T-DM1, the SMCC linker is first attached to the ε-amino group of a lysine residue on the antibody.[7] Upon lysosomal degradation of the antibody, the DM1-SMCC moiety remains attached to this single lysine residue, forming Lys-SMCC-DM1.

The logical relationship and assembly of these components are illustrated in the diagram below.

Chemical Properties and Data

The physicochemical properties of this compound are critical for its biological activity and pharmacokinetic profile. A summary of its key chemical data is presented below.

| Property | Value | Source |

| Molecular Formula | C₅₃H₇₅ClN₆O₁₅S | [8][9] |

| Molecular Weight | 1103.7 g/mol | [8][9] |

| IUPAC Name | 2-amino-6-[[4-[[3-[3-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid | [8] |

| CAS Number | 1281816-04-3 | [10] |

| XLogP3 | -0.2 | [9] |

| Hydrogen Bond Donors | 6 | [9] |

| Hydrogen Bond Acceptors | 16 | [9] |

| Topological Polar Surface Area | 312 Ų | [9] |

| Solubility | Soluble in DMSO.[10][11] Various formulations exist for in vivo use, often involving DMSO, PEG300, Tween-80, and saline or corn oil.[10] | |

| Storage Conditions | Store at -20°C for short-term (1 month) or -80°C for long-term (6 months), preferably under a nitrogen atmosphere.[12] |

Mechanism of Action: Microtubule Disruption

The cytotoxicity of Lys-SMCC-DM1 is conferred by the DM1 payload.[11] As a maytansinoid, DM1 is a highly potent tubulin inhibitor.[1] After an ADC like T-DM1 is internalized by a target cell and trafficked to the lysosome, the antibody backbone is degraded, releasing the Lys-SMCC-DM1 catabolite.[8] This molecule can then enter the cytoplasm, where DM1 binds to tubulin at the vinca alkaloid binding site. This binding disrupts microtubule dynamics by inhibiting their assembly.[1][13] The failure to form a proper mitotic spindle prevents cells from progressing through mitosis, ultimately leading to G2/M phase cell cycle arrest and the induction of apoptosis (programmed cell death).

The signaling pathway is depicted in the following diagram.

Experimental Protocols

Synthesis of a Lysine-Linked ADC (General Protocol)

The synthesis of an ADC like T-DM1, which generates Lys-SMCC-DM1 upon metabolism, is a two-step process involving the random modification of lysine residues.[4][14] This protocol is adapted for a laboratory scale.

Objective: To conjugate a thiol-containing payload (e.g., DM1) to a monoclonal antibody (mAb) via the SMCC linker.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).

-

SMCC or Sulfo-SMCC linker dissolved in an organic solvent (e.g., DMA or DMSO).

-

DM1 payload.

-

Quenching reagent (e.g., Glycine or Tris).

-

Purification system (e.g., Protein A chromatography or Size Exclusion Chromatography - SEC).

-

Reaction buffers: Amine conjugation buffer (e.g., 10 mM sodium bicarbonate, pH 8.5).[15]

Workflow Diagram:

Procedure:

-

Antibody Preparation: Buffer exchange the mAb into the amine conjugation buffer (pH 8.0-8.5) to ensure primary amines are deprotonated and reactive. Adjust concentration to 5-10 mg/mL.

-

Linker Reaction (Antibody Modification):

-

Prepare a stock solution of SMCC linker (e.g., 20 mM in DMA).[15]

-

Add a molar excess of the SMCC linker to the antibody solution while gently stirring. A typical molar ratio is between 8:1 and 23:1 (linker:mAb), depending on the desired drug-to-antibody ratio (DAR).[15]

-

Allow the reaction to proceed for 1-2 hours at room temperature.[15]

-

-

Intermediate Purification (Optional but Recommended): Remove excess, unreacted SMCC linker using a desalting column (e.g., G25) to prevent it from reacting with the payload in the next step.

-

Payload Conjugation:

-

Add the DM1 payload to the mAb-SMCC solution. The maleimide groups on the antibody will react with the thiol group of DM1.

-

Incubate for 2-4 hours at room temperature, protected from light.

-

-

Quenching: Add a quenching reagent like glycine to a final concentration of ~20 mM to react with and cap any remaining maleimide or NHS-ester groups. Incubate for 1 hour.[15]

-

Final Purification: Purify the resulting ADC using SEC or Protein A affinity chromatography to remove unconjugated payload, linker fragments, and aggregates.

-

Characterization: Analyze the final ADC product to determine the average DAR, purity, and aggregation levels using techniques like Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and SEC.[7]

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Lys-SMCC-DM1 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HER2-positive KPL-4 or HER2-negative MDA-MB-468).[10]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Lys-SMCC-DM1 dissolved in DMSO.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).

-

Plate reader (luminometer or spectrophotometer).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Prepare a serial dilution of Lys-SMCC-DM1 in complete culture medium. Start from a high concentration (e.g., 1000 nM) and perform 1:3 or 1:5 serial dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubation: Incubate the plates for 72-96 hours.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 1-2 hours).

-

Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis:

-

Subtract the background signal (no-cell control).

-

Normalize the data to the vehicle control (defined as 100% viability).

-

Plot the normalized viability (%) against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (4PL) non-linear regression model to calculate the IC₅₀ value. Lys-SMCC-DM1 has shown IC₅₀ values of 24.8 nM in KPL-4 cells and 40.5 nM in MDA-MB-468 cells.[10]

-

References

- 1. Mertansine - Wikipedia [en.wikipedia.org]

- 2. Mertansine; DM 1-APIs & Intermediates | Building Blocks| Small Molecule Inhibitors-ChemBest [biochembest.com]

- 3. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 6. medkoo.com [medkoo.com]

- 7. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy Lys-SMCC-DM1 [smolecule.com]

- 9. Lys-SMCC-DM1 | C53H75ClN6O15S | CID 91868910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]

- 15. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of Lys-SMCC-DM1 in cancer cells

An In-depth Technical Guide on the Mechanism of Action of Lys-SMCC-DM1 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a pivotal class of targeted cancer therapeutics, engineered to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. Ado-trastuzumab emtansine (T-DM1), an ADC approved for HER2-positive breast cancer, exemplifies this strategy.[1] Upon internalization and lysosomal degradation of T-DM1, the active cytotoxic catabolite, Lys-SMCC-DM1, is released. This technical guide provides a comprehensive examination of the mechanism of action of Lys-SMCC-DM1, detailing its structure, cellular uptake, intracellular trafficking, and cytotoxic effects. The role of each component—the lysine residue, the stable SMCC linker, and the potent microtubule inhibitor DM1—is elucidated. Furthermore, this document summarizes key quantitative data and provides detailed protocols for relevant experimental assays to facilitate further research and development in the field of ADCs.

Introduction

The therapeutic principle of antibody-drug conjugates is to merge the high specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug.[] This approach enhances the therapeutic window of the cytotoxic payload by directing it specifically to antigen-expressing cancer cells.[3] Trastuzumab emtansine (T-DM1) is an ADC that targets the Human Epidermal Growth Factor Receptor 2 (HER2).[4] It is composed of the humanized anti-HER2 mAb trastuzumab, covalently attached to the maytansinoid derivative DM1 via the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[4][5]

The conjugation occurs at the lysine residues of the antibody.[6] Following binding to HER2 on the cancer cell surface, the ADC is internalized through receptor-mediated endocytosis and trafficked to the lysosome.[5][6] Within the acidic environment of the lysosome, the antibody portion is proteolytically degraded, releasing the active cytotoxic agent, Lys-SMCC-DM1.[5][7] This catabolite is responsible for the potent anti-tumor activity of T-DM1.[8]

Structure of the Lys-SMCC-DM1 ADC Catabolite

The efficacy and stability of an ADC are critically dependent on its molecular architecture, particularly the linker connecting the antibody and the cytotoxic payload. In the case of T-DM1, the non-cleavable SMCC linker ensures that the DM1 payload remains securely attached to the antibody in systemic circulation, which is crucial for minimizing off-target toxicity.[9][10]

-

Monoclonal Antibody (Trastuzumab) : A humanized IgG1 antibody that binds with high affinity to the extracellular domain IV of the HER2 receptor.[4] This binding not only facilitates targeted delivery but also exerts its own anti-tumor effects by inhibiting HER2-mediated signaling pathways.[11][12]

-

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) Linker : A heterobifunctional crosslinker.[9] Its N-hydroxysuccinimide (NHS) ester group reacts with the primary amine of a lysine residue on the antibody to form a stable amide bond.[9][] The maleimide group forms a stable thioether bond with the thiol group on the DM1 payload.[9] The term "non-cleavable" signifies that this linker is resistant to chemical cleavage in the bloodstream and requires the full degradation of the antibody backbone for payload release.[7][9]

-

DM1 : A derivative of maytansine, a potent antimitotic agent.[14] DM1 exerts its cytotoxic effect by inhibiting the assembly of microtubules, leading to cell cycle arrest and apoptosis.[1][14]

-

Lysine Residue : The final catabolite, Lys-SMCC-DM1, retains the lysine amino acid from the antibody through which the linker-drug was originally conjugated.[7] This charged lysine residue contributes to the low cell permeability of the catabolite, which limits its ability to diffuse out of the target cell and cause bystander killing.[7][15]

Mechanism of Action in Cancer Cells

The mechanism of action of T-DM1, culminating in the cytotoxic effects of Lys-SMCC-DM1, is a multi-step process that relies on the specific biology of HER2-overexpressing cancer cells.

Binding and Internalization

The process begins with the trastuzumab component of the ADC binding to the HER2 receptor on the surface of the cancer cell.[16] This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-receptor complex, forming an intracellular vesicle called an endosome.[5][6]

Intracellular Trafficking and Lysosomal Degradation

Once internalized, the endosome containing the ADC-HER2 complex undergoes maturation. It traffics through the endosomal pathway and eventually fuses with a lysosome.[5][11] The lysosome is an acidic organelle rich in proteases.[1] Within this environment, the trastuzumab antibody is completely degraded by proteolysis.[5][17] Because the SMCC linker is non-cleavable, this degradation is the sole mechanism for releasing the cytotoxic payload.[7] The product of this degradation is the active catabolite, Lys-SMCC-DM1.[1][4]

Cytosolic Entry and Cytotoxic Effect

Following its liberation in the lysosome, Lys-SMCC-DM1 must enter the cytoplasm to reach its molecular target. Research suggests that this transport out of the lysosome is facilitated by solute carrier proteins, such as SLC46A3.[1][18] Once in the cytoplasm, the DM1 component of the catabolite binds to tubulin at the microtubule tips.[14] This binding suppresses microtubule dynamics, a process essential for the formation and function of the mitotic spindle during cell division.[14] The disruption of microtubule polymerization leads to arrest of the cell cycle in the G2/M phase, ultimately inducing cell death through apoptosis or mitotic catastrophe.[1][16][19]

Quantitative Data

The potency and pharmacokinetic profile of an ADC and its catabolites are critical determinants of its clinical efficacy. The following tables summarize key quantitative data related to Lys-SMCC-DM1 and its parent ADC, T-DM1.

Table 1: In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC₅₀ of Lys-SMCC-DM1 (nM) | Citation(s) |

| KPL-4 | Breast Cancer | 24.8 | [8][20] |

| MDA-MB-468 | Breast Cancer | 40.5 | [8][20] |

Table 2: Pharmacokinetic Parameters of T-DM1

| Parameter | Value | Patient Population | Citation(s) |

| Clearance | 0.68 L/day | HER2+ Metastatic Breast Cancer | [4] |

| Terminal Half-life | ~4 days | HER2+ Metastatic Breast Cancer | [4][21] |

| Volume of Distribution | 3.13 L | HER2+ Metastatic Breast Cancer | [4] |

| Cycle 1 Cₘₐₓ | 74.4 ± 10.1 µg/mL | HER2+ Metastatic Breast Cancer | [22] |

| Cycle 1 Cₜₑₒᵤgₕ | 1.34 ± 0.802 µg/mL | HER2+ Metastatic Breast Cancer | [22] |

Key Experimental Protocols

Validating the mechanism of action and quantifying the efficacy of ADCs requires a suite of specialized cellular and biochemical assays.

Cytotoxicity Assay (e.g., using MTT or WST-1)

This assay measures the ability of an ADC or its cytotoxic payload to kill cancer cells and is used to determine the IC₅₀ value.[23]

Protocol:

-

Cell Plating : Seed target cancer cells (e.g., HER2-positive BT-474) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation : Prepare serial dilutions of the test article (e.g., Lys-SMCC-DM1 or T-DM1) in cell culture medium.

-

Treatment : Remove the old medium from the cells and add the medium containing the diluted test article. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubation : Incubate the plate for a period that allows for drug-induced cell death (typically 72-96 hours).

-

Viability Assessment : Add a viability reagent (e.g., MTT or WST-1) to each well and incubate according to the manufacturer's instructions. This reagent is converted into a colored formazan product by metabolically active (i.e., living) cells.

-

Data Acquisition : Measure the absorbance of the colored product using a microplate reader.

-

Analysis : Normalize the absorbance values to the untreated control to calculate the percentage of cell viability. Plot the viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC₅₀.

ADC Internalization Assay

This assay visualizes or quantifies the uptake of an ADC into target cells.

Protocol:

-

Labeling : Label the ADC (e.g., T-DM1) with a fluorescent dye (e.g., pHAb dye, which fluoresces in acidic environments like endosomes/lysosomes).[24]

-

Cell Plating : Plate HER2-positive cells on glass-bottom dishes suitable for microscopy.

-

Treatment : Treat the cells with the fluorescently labeled ADC and incubate for various time points (e.g., 0, 4, 24, 48 hours).[24]

-

Imaging : At each time point, wash the cells to remove unbound ADC. Image the cells using a fluorescence microscope or a high-content imaging system.

-

Analysis : Quantify the intracellular fluorescence intensity over time. An increase in fluorescence indicates the internalization and trafficking of the ADC to acidic compartments.[24]

Tubulin Polymerization Assay

This biochemical assay measures the effect of a compound on the assembly of microtubules in vitro.

Protocol:

-

Reagent Preparation : Prepare a reaction mixture containing purified tubulin protein, GTP (required for polymerization), and a fluorescence-reporting buffer.

-

Compound Addition : Add Lys-SMCC-DM1 or a control compound (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor) to the reaction mixture.

-

Initiation : Initiate polymerization by incubating the mixture at 37°C.

-

Monitoring : Monitor the polymerization of tubulin over time by measuring the increase in fluorescence in a microplate reader.

-

Analysis : Compare the polymerization curves of samples treated with Lys-SMCC-DM1 to the control samples. Inhibition of the fluorescence increase indicates that the compound disrupts tubulin polymerization.

Conclusion

The mechanism of action of Lys-SMCC-DM1 is a sophisticated, multi-step process that leverages the specificity of antibody-based targeting and the potent cytotoxicity of a microtubule inhibitor. The process is initiated by the binding of its parent ADC, T-DM1, to the HER2 receptor, followed by internalization and trafficking to lysosomes. The proteolytic degradation of the antibody within the lysosome releases the active Lys-SMCC-DM1 catabolite, which then enters the cytoplasm to exert its antimitotic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. The non-cleavable SMCC linker is a critical design feature, ensuring plasma stability and limiting off-target toxicity. A thorough understanding of this mechanism, supported by robust quantitative assays, is essential for the continued development of next-generation antibody-drug conjugates with improved efficacy and safety profiles.

References

- 1. Buy Lys-SMCC-DM1 [smolecule.com]

- 3. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. SMCC - Creative Biolabs [creative-biolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Ado-trastuzumab Emtansine (Kadcyla): HER2-Targeted ADC for Breast Cancer - Creative Biolabs [creativebiolabs.net]

- 14. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Ado-tratuzumab emtansine beyond breast cancer: therapeutic role of targeting other HER2-positive cancers [frontiersin.org]

- 18. Lys-SMCC-DM1 | Lys-Nε-MCC-DM1 | HER2 ADC | TargetMol [targetmol.com]

- 19. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. file.medchemexpress.com [file.medchemexpress.com]

- 21. academic.oup.com [academic.oup.com]

- 22. Pharmacokinetics of trastuzumab emtansine (T-DM1) as a single agent or in combination with pertuzumab in HER2-positive breast cancer patients with recurrent or locally advanced metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. njbio.com [njbio.com]

- 24. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to (Rac)-Lys-SMCC-DM1 in Antibody-Drug Conjugates

This guide provides a comprehensive technical overview of (Rac)-Lys-SMCC-DM1, a critical component in the design and development of antibody-drug conjugates (ADCs). It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its core components, synthesis, mechanism of action, and the analytical methods for its characterization.

Introduction to this compound

This compound is a drug-linker conjugate used in the creation of ADCs. It comprises three key components:

-

Lysine (Lys): An amino acid that provides the attachment point to the monoclonal antibody (mAb). The "(Rac)" prefix indicates that a racemic mixture of lysine is used, which has implications for the stereochemistry of the final ADC product.

-

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker that covalently attaches the cytotoxic drug to the antibody. Its stability in circulation is a key feature, minimizing off-target toxicity.[1][2]

-

DM1 (N²'-deacetyl-N²'-(3-mercapto-1-oxopropyl)-maytansine): A potent cytotoxic maytansinoid payload that kills target cancer cells by inhibiting microtubule assembly.[3][4]

The structure of the active metabolite, Lys-SMCC-DM1, is what ultimately exerts the cytotoxic effect within the target cell after the ADC is internalized and the antibody portion is degraded in the lysosome.[5][6]

Mechanism of Action

The therapeutic effect of an ADC utilizing this compound is a multi-step process that begins with the specific binding of the antibody component to a target antigen on the surface of a cancer cell.

Upon internalization, the ADC is trafficked to the lysosome, where the antibody is degraded, releasing the active metabolite, Lys-SMCC-DM1.[7] This metabolite then enters the cytoplasm and binds to tubulin, disrupting microtubule dynamics.[4] This interference with the cytoskeleton leads to cell cycle arrest at the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[8][9]

Downstream Signaling of DM1-Induced Apoptosis

The disruption of microtubule dynamics by DM1 initiates a signaling cascade that culminates in apoptosis. This process is primarily mediated by the activation of the c-Jun N-terminal kinase (JNK) pathway and the Bcl-2 family of proteins, leading to the activation of caspases.

Data Presentation

The following tables summarize quantitative data for ADCs utilizing the Lys-SMCC-DM1 technology, with Trastuzumab Emtansine (T-DM1) serving as a key example.

In Vitro Cytotoxicity

| Cell Line | Target Antigen | IC₅₀ (nM) | Reference |

| KPL-4 | HER2 | 24.8 | [10] |

| MDA-MB-468 | EGFR | 40.5 | [10] |

| Karpas 299 | CD30 | 0.06 | [11] |

| MCF7 | EpCAM | Subnanomolar to Nanomolar range | [11] |

Pharmacokinetic Parameters of T-DM1

| Parameter | Value | Unit | Reference |

| Clearance (CL) | 0.676 | L/day | [4] |

| Volume of Distribution (Central, Vc) | 3.127 | L | [4] |

| Terminal Elimination Half-life | 3.94 | days | [4] |

| Cycle 1 Cₘₐₓ | 74.4 ± 10.1 | µg/mL | [3] |

| Cycle 1 Cₜₑₒᵤ | 1.34 ± 0.802 | µg/mL | [3] |

| Cycle 1 AUCᵢₙ𝒻 | 338 ± 69.5 | µg*day/mL | [3] |

Clinical Efficacy of T-DM1 in HER2-Positive Metastatic Breast Cancer

| Endpoint | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Reference |

| Progression-Free Survival (PFS) | 0.73 | 0.61 - 0.86 | < 0.05 | |

| Overall Survival (OS) | 0.68 | 0.62 - 0.74 | < 0.05 |

Experimental Protocols

This section outlines the methodologies for key experiments in the development and evaluation of this compound ADCs.

Synthesis and Conjugation of this compound ADC

The synthesis of a this compound ADC is a two-step process.

Protocol:

-

Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer (e.g., borate buffer, pH 8.0) at a specific concentration (e.g., 3 mg/mL).

-

Linker-Payload Addition: The SMCC-DM1 linker-payload is dissolved in an organic solvent like dimethylacetamide (DMA) to a stock concentration (e.g., 20 mM). A defined molar equivalent (e.g., 8-23 equivalents) of the SMCC-DM1 solution is then added to the antibody solution.

-

Conjugation Reaction: The reaction mixture is incubated at room temperature for a set duration (e.g., 1-2 hours) to allow the N-hydroxysuccinimide (NHS) ester of the SMCC linker to react with the primary amine groups of lysine residues on the antibody surface.

-

Quenching (Optional): The reaction can be quenched by adding a solution of glycine to react with any unreacted SMCC-DM1.

-

Purification: The resulting ADC is purified to remove unconjugated linker-payload and other reaction byproducts. This is typically achieved using size-exclusion chromatography (SEC) or other chromatographic techniques.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:

-

UV/Vis Spectroscopy: This method relies on the distinct absorbance maxima of the antibody (typically at 280 nm) and the drug payload. The average DAR is calculated from the absorbance values and the known extinction coefficients of the antibody and the drug.

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, as the payload increases the hydrophobicity of the antibody. This technique provides information on the distribution of different DAR species.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC by LC-MS allows for the determination of the mass of each DAR species. The average DAR is then calculated from the relative abundance of each species.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Target (antigen-positive) and control (antigen-negative) cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

ADC Treatment: The cells are treated with serial dilutions of the ADC, unconjugated antibody, and free DM1 payload.

-

Incubation: The plates are incubated for a period of 48-144 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours. Viable cells will reduce the MTT to a purple formazan product.

-

Solubilization: A solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%) is determined.

In Vivo Efficacy Study (Xenograft Model)

Protocol:

-

Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth Monitoring: Tumors are allowed to grow to a specific size, and their volume is measured regularly.

-

Treatment: Once tumors reach the desired volume, mice are randomized into treatment groups and administered the ADC, vehicle control, or other control articles via intravenous injection.

-

Efficacy Assessment: Tumor growth is monitored over time. Animal body weight is also monitored as an indicator of toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed.

-

Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare the different treatment groups.

The Role of Racemic Lysine

The use of a racemic mixture of lysine in the linker synthesis results in the formation of diastereomeric ADCs. This is because the chiral center of lysine is incorporated into the final ADC structure. The presence of these diastereomers can lead to a more heterogeneous drug product.

The stereochemistry of the linker can influence the ADC's properties, including its in vivo efficacy and toxicity.[1] Different diastereomers may have slightly different three-dimensional structures, which could potentially affect their interaction with the target antigen, their susceptibility to metabolism, and their overall pharmacokinetic profile.

Analytical techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) and supercritical fluid chromatography (SFC) can be employed to separate and characterize these diastereomers.[8] The development of stereoisomerically pure linkers is an area of ongoing research aimed at producing more homogeneous and potentially more effective ADCs.

Overall Experimental Workflow

The development of an ADC is a complex process that involves multiple stages, from initial design and synthesis to preclinical and clinical evaluation.

This workflow highlights the iterative nature of ADC development, where data from each stage informs the subsequent steps, ultimately leading to the selection of a lead candidate for clinical trials.

References

- 1. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 3. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]

- 4. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 5. cellmosaic.com [cellmosaic.com]

- 6. (427b) Development of Purification and Isolation Process for a Novel Camptothecin ADC Drug Linker | AIChE [proceedings.aiche.org]

- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]

- 9. mdpi.com [mdpi.com]

- 10. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody-Drug Conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of the SMCC Linker in T-DM1 Stability and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. The clinical success of ado-trastuzumab emtansine (T-DM1 or Kadcyla®) in treating HER2-positive breast cancer has highlighted the critical role of each of its components: the monoclonal antibody (trastuzumab), the cytotoxic payload (DM1), and the linker that connects them. This technical guide provides an in-depth examination of the succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate (SMCC) linker, a non-cleavable linker central to the stability and efficacy of T-DM1. Its robust, stable design ensures the cytotoxic payload remains attached to the antibody in systemic circulation, which is pivotal for minimizing off-target toxicity and achieving a favorable therapeutic window.[1]

The SMCC Linker: Structure and Conjugation Chemistry

The SMCC linker is a heterobifunctional crosslinker used to form a stable thioether bond between the antibody and the payload.[2] It is classified as a "non-cleavable" linker, meaning it does not contain a specific chemical motif designed for enzymatic or chemical cleavage in the tumor microenvironment.[3][4] Instead, drug release relies on the complete proteolytic degradation of the antibody within the lysosome of the target cancer cell following internalization.[3][4][5][6]

The conjugation of T-DM1 is a two-step process:

-

Modification: The N-hydroxysuccinimide (NHS) ester end of SMCC reacts with primary amine groups of lysine residues on the trastuzumab antibody, forming a stable amide bond. This results in the intermediate, Trastuzumab-MCC.[7][8]

-

Conjugation: The maleimide group of the antibody-bound MCC then reacts with the sulfhydryl group of the DM1 payload via a Michael addition reaction, creating a stable thioether linkage.[][10]

This process results in a heterogeneous mixture of ADC molecules with a distribution of drug-to-antibody ratios (DAR), typically averaging around 3.5 for T-DM1.[11]

Caption: T-DM1 conjugation process via the SMCC linker.

The Role of SMCC in T-DM1 Stability

The primary advantage of the non-cleavable SMCC linker is the exceptional stability it confers to the ADC in systemic circulation.[1][4] The amide and thioether bonds are highly resistant to chemical or enzymatic degradation in the bloodstream.[1]

Key Stability Attributes:

-

Reduced Premature Payload Release: This stability is crucial for preventing the premature release of the potent DM1 payload into the bloodstream, which could otherwise lead to significant off-target toxicity in healthy tissues.[1] Plasma concentrations of free DM1 in patients treated with T-DM1 are consistently low, demonstrating the linker's in vivo stability.[2][12]

-

Favorable Pharmacokinetics: The stability of the linker contributes to a longer plasma half-life of the intact ADC, allowing for greater accumulation in tumor tissue.[1] However, studies have shown that T-DM1 (the ADC) clears slightly faster than the total trastuzumab antibody, suggesting some level of in vivo deconjugation, potentially through a slow thiol elimination from the thioether bond.[13][14][15]

Quantitative Data on T-DM1 Stability

| Parameter | Species | Value | Observation | Reference |

| Free DM1 in Plasma | Human | ~5 ng/mL | Represents only ~0.3% of total conjugated DM1, indicating high linker stability. | [2] |

| T-DM1 Half-life (T1/2) | Rat | 4.56 ± 1.11 days | Demonstrates a relatively long circulation time for the intact ADC. | [16] |

| T-DM1 Half-life (T1/2) | Human | ~3.5 - 4 days | Consistent with preclinical data, supporting the stability of the conjugate. | [12] |

| In Vitro Stability | Cynomolgus Monkey Plasma | Gradual shift from high DARs to low DARs over time | Indicates that some deconjugation occurs in plasma. | [17] |

The Role of SMCC in T-DM1 Efficacy

The efficacy of an ADC with a non-cleavable linker like SMCC is entirely dependent on the biological processes of the target cell.[3]

Caption: Mechanism of action for T-DM1.

Mechanism of Action:

-

Binding and Internalization: T-DM1 binds to the HER2 receptor on the surface of cancer cells and is internalized via receptor-mediated endocytosis.[2][18][19]

-

Lysosomal Degradation: The internalized T-DM1 is trafficked to the lysosome. Inside the lysosome's acidic and enzyme-rich environment, the trastuzumab antibody is completely degraded by proteases.[2][5][6]

-

Payload Release: This proteolytic degradation releases the cytotoxic payload, not as free DM1, but as an amino acid adduct—specifically, Lysine-MCC-DM1.[3][]

-

Cytotoxicity: Lysine-MCC-DM1 is the active metabolite that binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately, apoptotic cell death.[18][20][21]

A key consequence of this mechanism is the lack of a "bystander effect."[6][18] The released Lysine-MCC-DM1 catabolite is charged and cannot readily diffuse across the cell membrane to kill neighboring antigen-negative tumor cells.[18] This makes T-DM1 most effective against tumors with high and uniform HER2 expression.

Quantitative Data on T-DM1 Efficacy

| Cell Line | Cancer Type | HER2 Status | IC50 Value | Observation | Reference |

| NCI-N87 | Gastric | Positive (3+) | 82 ± 10 pmol/L | High potency in HER2-positive cells. | [22] |

| HCC1954 | Breast | Positive (2+) | 33 ± 20 pmol/L | Demonstrates potent cytotoxicity. | [22] |

| SK-BR-3 | Breast | Positive (3+) | ~0.02 µg/mL | Highly effective against HER2-overexpressing cells. | [23] |

| BT-474 | Breast | Positive (3+) | ~0.03 µg/mL | High sensitivity to T-DM1. | [23] |

| JIMT-1 | Breast | Positive (2+, Trastuzumab-resistant) | - | T-DM1 is strongly growth inhibitory in vitro and in vivo. | [24] |

In vivo, T-DM1 has demonstrated significant tumor growth inhibition and even complete pathological responses in xenograft models of HER2-positive breast and gastric cancers, including those resistant to trastuzumab alone.[24][25][26]

Detailed Experimental Protocols

Accurate assessment of ADC stability and efficacy is critical during drug development.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation from the ADC in plasma.[27]

Methodology:

-

Preparation: Dilute T-DM1 to a final concentration (e.g., 100 µg/mL) in fresh human, rat, or mouse plasma.[27]

-

Incubation: Incubate the plasma samples in a controlled environment at 37°C.[27]

-

Time Points: Collect aliquots at multiple time points (e.g., 0, 1, 3, 5, and 7 days).[16][27] Immediately store samples at -80°C to halt any further degradation.

-

Quantification: Analyze the samples to measure the concentration of the intact ADC and the total antibody.

-

ELISA: Use two separate ELISA assays. One assay uses an anti-DM1 capture antibody to quantify the intact, drug-conjugated antibody. The second assay uses an anti-human Fc antibody to capture and quantify the total antibody (both conjugated and unconjugated).[13][28] The difference provides a measure of drug loss over time.

-

LC-MS: Liquid Chromatography-Mass Spectrometry can be used to determine the average DAR of the ADC population at each time point.[29][30] A decrease in the average DAR over time indicates deconjugation. Immuno-affinity capture is often used to isolate the ADC from the complex plasma matrix before LC-MS analysis.[16][31]

-

Caption: Experimental workflow for an in vitro plasma stability assay.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the concentration of T-DM1 required to inhibit the growth of cancer cells by 50% (IC50).

Methodology:

-

Cell Culture: Plate HER2-positive cancer cells (e.g., BT-474, NCI-N87) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of T-DM1 in culture medium. Remove the old medium from the cells and add the T-DM1 dilutions. Include untreated cells as a negative control.

-

Incubation: Incubate the plates for a period of 3 to 6 days at 37°C in a humidified CO2 incubator.[22]

-

Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., AlamarBlue, CellTiter-Glo, MTT).[24]

-

Data Analysis: Plot cell viability against the logarithm of T-DM1 concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Protocol 3: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of T-DM1 in a living animal model.[32]

Methodology:

-

Cell Implantation: Implant HER2-positive tumor cells (e.g., JIMT-1, NCI-N87) subcutaneously into the flank of immunodeficient mice (e.g., SCID or athymic nude mice).[24][25]

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., vehicle control, T-DM1 at a specific dose like 5 or 10 mg/kg).

-

Dosing: Administer T-DM1 (or vehicle) intravenously, typically on a defined schedule (e.g., once every week).[33]

-

Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size. Euthanize the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry).[24]

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as tumor growth inhibition (TGI).

Conclusion

The SMCC linker is a cornerstone of T-DM1's design, providing the critical balance between systemic stability and efficient intracellular payload delivery.[1] Its non-cleavable nature ensures high stability in plasma, minimizing off-target toxicity and contributing to a favorable pharmacokinetic profile.[1][4] The efficacy of T-DM1 is directly tied to the linker's reliance on lysosomal degradation, a mechanism that ensures the potent DM1 payload is released only after internalization into the target HER2-positive cancer cell.[3][34] While this precludes a bystander effect, the clinical success of T-DM1 validates the non-cleavable linker strategy as a highly effective approach in ADC design, particularly for targets with high and homogeneous expression.[1][20]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 4. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 6. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. onclive.com [onclive.com]

- 13. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Characterization of in vivo biotransformations for trastuzumab emtansine by high-resolution accurate-mass mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. Clinical efficacy and safety of T-DM1 for patients with HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro effects of Trastuzumab Emtansine (T-DM1) and concurrent irradiation on HER2-positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Superior in vitro and in vivo activity of trastuzumab-emtansine (T-DM1) in comparison to trastuzumab, pertuzumab and their combination in epithelial ovarian carcinoma with high HER2/neu expression - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Trastuzumab-DM1 is highly effective in preclinical models of HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 30. news-medical.net [news-medical.net]

- 31. researchgate.net [researchgate.net]

- 32. Modeling the efficacy of trastuzumab-DM1, an antibody drug conjugate, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

Foundational Principles of Lysine Conjugation for Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of lysine conjugation for the development of Antibody-Drug Conjugates (ADCs). It delves into the fundamental chemistry, factors influencing the conjugation process, detailed experimental protocols, and analytical techniques for the characterization of these complex biotherapeutics. The information is intended to equip researchers and drug development professionals with the necessary knowledge to design, synthesize, and analyze lysine-conjugated ADCs effectively.

Introduction to Lysine Conjugation for ADCs

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker, which covalently attaches the drug to the antibody, plays a crucial role in the stability and efficacy of the ADC. Lysine conjugation is one of the most established and widely used methods for creating ADCs.[][2] An IgG antibody possesses numerous lysine residues (approximately 80-90), with many being solvent-accessible and available for conjugation.[2][3] This abundance of potential conjugation sites, however, leads to heterogeneity in the resulting ADC population, with a distribution of drug-to-antibody ratios (DAR) and various positional isomers.[][5] Despite this heterogeneity, several FDA-approved ADCs have been successfully developed using lysine conjugation, highlighting its significance in the field.[][2][3]

The Chemistry of Lysine Conjugation

The primary reactive group on a lysine residue is its ε-amino group, which is a strong nucleophile at a pH above its pKa (around 10.5). This nucleophilicity allows for reaction with various electrophilic functional groups on the linker-drug complex.

Amine-Reactive Chemistries

The most common approach for lysine conjugation involves the use of amine-reactive functional groups, with N-hydroxysuccinimide (NHS) esters being the most prevalent.[][6][7] NHS esters react with the primary amine of lysine to form a stable amide bond.[2][3]

Key Reaction Parameters:

-

pH: The reaction is typically carried out at a slightly basic pH (8.0-9.0) to ensure that a sufficient proportion of the lysine ε-amino groups are deprotonated and thus nucleophilic.[][8]

-

Temperature: The conjugation reaction is generally performed at room temperature or on ice to maintain the stability of the antibody.[][9]

-

Molar Ratio: The molar ratio of the linker-drug to the antibody is a critical parameter that influences the average DAR. Higher molar ratios generally lead to higher DAR values.[][][10]

-

Reaction Time: The incubation time for the conjugation reaction typically ranges from one to several hours.[][10]

Linker Technologies for Lysine Conjugation

The choice of linker is critical for the success of an ADC. Linkers can be broadly categorized as cleavable or non-cleavable.

-

Cleavable Linkers: These linkers are designed to be stable in the systemic circulation and release the cytotoxic payload upon internalization into the target cancer cell. Cleavage mechanisms can be sensitive to the acidic environment of lysosomes (acid-labile linkers), the presence of specific enzymes like cathepsins (enzyme-cleavable linkers), or the reducing environment within the cell (disulfide linkers).[6][11]

-

Non-Cleavable Linkers: These linkers remain attached to the antibody and the drug is released upon the complete proteolytic degradation of the antibody in the lysosome. This results in the release of the drug with the linker and the lysine residue attached.[6]

Heterogeneity of Lysine-Conjugated ADCs

A major characteristic of lysine-conjugated ADCs is their heterogeneity. The conjugation process results in a mixture of ADC species with varying numbers of drugs per antibody (DAR) and different conjugation sites. This heterogeneity can impact the ADC's pharmacokinetics, efficacy, and toxicity.[][5] For instance, ADCs with a high DAR may exhibit faster clearance from circulation and increased toxicity.[12][13]

Table 1: Typical Drug-to-Antibody Ratio (DAR) Distribution for a Lysine-Conjugated ADC

| DAR Species | Relative Abundance (%) |

| 0 | 5-15 |

| 1 | 10-20 |

| 2 | 15-25 |

| 3 | 20-30 |

| 4 | 15-25 |

| 5 | 5-15 |

| 6 | 1-5 |

| 7 | <1 |

| 8 | <1 |

Note: This is a representative distribution and the actual values can vary depending on the specific antibody, linker-drug, and conjugation conditions.

Experimental Protocols

One-Step Lysine Conjugation using NHS Ester

This protocol describes a general method for the direct conjugation of an NHS-ester-activated linker-drug to an antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

NHS-ester-activated linker-drug

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[8][14]

-

Quenching Solution: 1 M Tris-HCl, pH 7.4 or 1 M Glycine[9]

-

Purification column (e.g., Sephadex G-25 size-exclusion column)[8][14]

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer, glycine), it must be buffer-exchanged into an amine-free buffer like PBS.

-

Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.[10]

-

-

Linker-Drug Preparation:

-

Dissolve the NHS-ester-activated linker-drug in anhydrous DMSO or DMF to prepare a stock solution of known concentration (e.g., 10 mM).[]

-

-

Conjugation Reaction:

-

Add the calculated volume of the linker-drug stock solution to the antibody solution while gently stirring. The molar ratio of linker-drug to antibody will depend on the desired average DAR and should be optimized empirically.[10]

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.[][10]

-

-

Quenching the Reaction:

-

Purification:

Two-Step Lysine Conjugation

In a two-step process, the antibody is first modified with a bifunctional linker, followed by the conjugation of the drug to the newly introduced functional group.[3] This approach can be useful when direct conjugation of the drug is challenging.

Step 1: Antibody Modification with a Bifunctional Linker

-

React the antibody with a heterobifunctional linker containing an amine-reactive group (e.g., NHS ester) and another reactive group (e.g., a maleimide for reaction with a thiol-containing drug).

-

Follow a similar procedure as the one-step conjugation for the initial reaction.

-

Purify the modified antibody to remove excess linker.

Step 2: Drug Conjugation

-

Dissolve the thiol-containing drug in a suitable solvent.

-

Add the drug solution to the purified, linker-modified antibody.

-

Incubate the reaction mixture under appropriate conditions (e.g., pH, temperature) to allow the reaction between the linker's functional group and the drug.

-

Purify the final ADC to remove unreacted drug.

Characterization of Lysine-Conjugated ADCs

Thorough characterization of lysine-conjugated ADCs is essential to ensure their quality, consistency, and to understand the structure-activity relationship.

Determination of Drug-to-Antibody Ratio (DAR)

The average DAR and the distribution of different DAR species are critical quality attributes of an ADC.[15]

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on their hydrophobicity.[16][17] The addition of each hydrophobic drug molecule increases the overall hydrophobicity of the antibody, allowing for the separation of species with different DARs.[15][17] The average DAR can be calculated from the peak areas of the different DAR species in the chromatogram.[17]

-

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly accurate method for determining the DAR distribution.[15][18] By measuring the mass of the intact ADC, the number of conjugated drugs can be determined.

Table 2: Comparison of Techniques for DAR Analysis

| Technique | Principle | Advantages | Disadvantages |

| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Provides information on DAR distribution; non-denaturing conditions. | May not be suitable for all ADCs; requires method development. |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | High accuracy and resolution; provides detailed information on DAR distribution and other modifications. | Can be complex; requires specialized instrumentation. |

| UV-Vis Spectroscopy | Measurement of absorbance at specific wavelengths. | Simple and rapid. | Provides only the average DAR; requires distinct absorbance peaks for the antibody and the drug.[15] |

Identification of Conjugation Sites

Peptide mapping using LC-MS/MS is the primary method for identifying the specific lysine residues that have been conjugated.[19][20] The ADC is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by mass spectrometry. The mass shift of a peptide containing a conjugated lysine residue allows for the identification of the modification site.

Analysis of Aggregates and Stability

-

Size Exclusion Chromatography (SEC): SEC is used to separate molecules based on their size and is the standard method for quantifying aggregates in ADC preparations.[21]

-

Stability Studies: The stability of the ADC is assessed under various conditions (e.g., temperature, pH) to evaluate its shelf-life and potential for degradation.[22]

Visualizing Key Processes and Relationships

Lysine Conjugation Workflow

Caption: A simplified workflow for the one-step lysine conjugation of an ADC.

Mechanism of Action of a Lysine-Conjugated ADC

Caption: The general mechanism of action for a lysine-conjugated ADC.

Factors Influencing Lysine Conjugation

References

- 2. tandfonline.com [tandfonline.com]

- 3. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation [mdpi.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. furthlab.xyz [furthlab.xyz]

- 10. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]

- 11. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. biotium.com [biotium.com]

- 15. agilent.com [agilent.com]

- 16. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. Native mass spectrometry and ion mobility characterization of trastuzumab emtansine, a lysine-linked antibody drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Conjugation Site Analysis of Lysine-Conjugated ADCs | Springer Nature Experiments [experiments.springernature.com]

- 20. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

- 22. pubs.acs.org [pubs.acs.org]

The Dawn of a New Era in Cancer Therapy: A Technical Guide to Maytansinoid-Based Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncology has been dramatically reshaped by the advent of Antibody-Drug Conjugates (ADCs), a class of targeted therapies that marry the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. Among the most successful payloads for these "biological missiles" are the maytansinoids, a group of potent microtubule-disrupting agents. This in-depth technical guide provides a comprehensive overview of the discovery, development, and core methodologies underpinning maytansinoid-based ADCs, offering a vital resource for researchers and drug development professionals in the field.

From Plant Isolate to Potent Payload: The Maytansinoid Journey

The story of maytansinoids begins with the isolation of maytansine from the Ethiopian shrub Maytenus ovatus in the 1970s.[1] Early clinical trials of maytansine as a standalone chemotherapeutic agent were promising in terms of its potent anti-tumor activity but were ultimately hampered by severe systemic toxicities, including neurotoxicity and gastrointestinal issues.[1][2] This high potency, coupled with a narrow therapeutic window, made maytansine an ideal candidate for targeted delivery via ADCs, a strategy that could concentrate the cytotoxic agent at the tumor site while minimizing exposure to healthy tissues.[1][3]

The development of maytansinoid-based ADCs required chemical modification of the natural product to enable stable conjugation to an antibody. This led to the synthesis of derivatives, most notably DM1 (mertansine) and DM4 (ravtansine), which incorporate a thiol group for linker attachment.[4][5] These semi-synthetic maytansinoids retain the potent anti-mitotic activity of the parent compound.[4]

Mechanism of Action: Disrupting the Cellular Scaffolding

Maytansinoids exert their cytotoxic effects by targeting one of the most fundamental processes in cell division: the dynamic assembly and disassembly of microtubules.[1][2] These protein polymers are crucial components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis.

The signaling pathway for maytansinoid-induced cell death is initiated by the binding of the maytansinoid to tubulin, the protein subunit of microtubules.[3][6] This binding occurs at or near the vinca alkaloid binding site, inhibiting the polymerization of tubulin into microtubules and inducing their depolymerization.[1][3][6] The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[2][3]

The Architecture of a Maytansinoid ADC: Antibody, Linker, and Payload

The efficacy and safety of a maytansinoid-based ADC are critically dependent on the interplay of its three key components: the monoclonal antibody (mAb), the linker, and the maytansinoid payload.

-

The Monoclonal Antibody: The mAb provides the targeting specificity, recognizing and binding to a tumor-associated antigen that is highly expressed on the surface of cancer cells with limited expression on healthy tissues.

-

The Linker: The linker connects the maytansinoid payload to the antibody. Its stability in systemic circulation is paramount to prevent premature release of the highly potent toxin. Linkers can be broadly categorized as cleavable or non-cleavable.

-

Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell (e.g., acidic pH in lysosomes, presence of specific enzymes). An example is the disulfide-based linker SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate), which is cleaved in the reducing environment of the cell.

-

Non-cleavable Linkers: These linkers, such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), result in the release of the payload still attached to the linker and the amino acid residue from the antibody after lysosomal degradation of the ADC.

-

-

The Maytansinoid Payload: As discussed, derivatives like DM1 and DM4 are the cytotoxic warheads that ultimately kill the cancer cells.

Quantitative Data on Maytansinoid-Based ADCs

The potency and efficacy of maytansinoid-based ADCs have been extensively evaluated in preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of Maytansinoid-Based ADCs in Various Cancer Cell Lines

| ADC Target | Cell Line | Cancer Type | Maytansinoid Payload | Linker | IC50 (nM) | Reference |

| HER2 | BT-474 | Breast Cancer | DM1 | SMCC | 0.5 - 2.0 | [7] |

| HER2 | SK-BR-3 | Breast Cancer | DM1 | SMCC | 0.3 - 1.5 | |

| HER2 | NCI-N87 | Gastric Cancer | DM1 | SMCC | 0.2 - 1.0 | |

| Folate Receptor α | KB | Cervical Cancer | DM4 | SPDB | 0.1 - 0.8 | |

| CD19 | Ramos | B-cell Lymphoma | DM4 | SPDB | 0.05 - 0.5 | |

| c-MET | Various | Various | MMAE | Val-Cit | Varies | [8] |

Note: IC50 values can vary depending on the specific antibody, drug-to-antibody ratio (DAR), and experimental conditions.

Table 2: In Vivo Efficacy of Maytansinoid-Based ADCs in Xenograft Models

| ADC Target | Xenograft Model | Cancer Type | Maytansinoid Payload | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |

| HER2 | NCI-N87 | Gastric Cancer | DM1 | 5 | >90 | [9] |

| HER2 | JIMT-1 | Breast Cancer | DM1 | 10 | 70-80 | [9] |

| Folate Receptor α | KB | Cervical Cancer | DM4 | 2.5 | >80 | |

| ADAM9 | Patient-Derived Xenograft | Various | DM21-C | 3 | Significant | [4] |

Note: Tumor Growth Inhibition (TGI) is typically measured at a specific time point after treatment and can vary based on the model and dosing schedule.

Table 3: Pharmacokinetic Parameters of Trastuzumab Emtansine (T-DM1) in Humans

| Parameter | Value | Unit | Reference |

| Clearance (CL) | 0.676 | L/day | [2] |

| Volume of Distribution (Vc) | 3.13 | L | [2] |

| Terminal Half-life (t1/2) | ~4 | days | [2] |

| Recommended Dose | 3.6 | mg/kg every 3 weeks | [10] |

Key Experimental Protocols

The development of maytansinoid-based ADCs involves a series of complex and highly specialized experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of Thiol-Containing Maytansinoid (DM1)

The synthesis of DM1 typically starts from a microbial fermentation product, ansamitocin P-3, which is a precursor to maytansinol.

Materials:

-

Ansamitocin P-3

-

Lithium trimethoxyaluminum hydride

-

N-methyl-N-(3-methyldithio-1-oxopropyl)-L-alanine

-

Dicyclohexylcarbodiimide (DCC)

-

Zinc chloride

-

Dithiothreitol (DTT)

-

Solvents (e.g., ethyl acetate, methanol, tetrahydrofuran)

-

Buffers (e.g., potassium phosphate buffer)

Procedure:

-

Reduction of Ansamitocin P-3 to Maytansinol: Ansamitocin P-3 is reduced using a mild reducing agent like lithium trimethoxyaluminum hydride at a controlled low temperature (-30 to -40 °C) to yield maytansinol.[11]

-

Esterification to form the Disulfide-Containing Precursor: Maytansinol is then esterified with N-methyl-N-(3-methyldithio-1-oxopropyl)-L-alanine in the presence of a coupling agent such as DCC and a catalyst like zinc chloride to produce the disulfide-containing maytansinoid.[11]

-

Reduction of the Disulfide to a Thiol: The disulfide bond of the maytansinoid precursor is reduced using a reducing agent like DTT in a buffered solution to generate the free thiol group of DM1.[12]

-

Purification: The final DM1 product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Conjugation of DM1 to a Monoclonal Antibody via SMCC Linker

This protocol describes the conjugation of DM1 to the lysine residues of a monoclonal antibody using the non-cleavable SMCC linker.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

SMCC linker dissolved in an organic solvent (e.g., DMSO)

-

DM1 dissolved in an organic solvent (e.g., DMSO)

-

Quenching reagent (e.g., Tris or glycine)

-

Purification system (e.g., size exclusion chromatography or tangential flow filtration)

Procedure:

-

Antibody Modification with SMCC: The antibody solution is reacted with a molar excess of the SMCC linker. The N-hydroxysuccinimide (NHS) ester of SMCC reacts with the primary amines of lysine residues on the antibody to form stable amide bonds. The reaction is typically carried out at room temperature for 1-2 hours.

-

Removal of Excess Linker: Unreacted SMCC is removed from the antibody-linker conjugate using a desalting column or diafiltration.

-

Conjugation with DM1: The thiol-containing DM1 is added to the purified antibody-linker conjugate. The maleimide group of the linker reacts with the sulfhydryl group of DM1 to form a stable thioether bond. This reaction is typically performed at room temperature for 2-4 hours.

-

Quenching: The reaction is quenched by adding a molar excess of a quenching reagent to cap any unreacted maleimide groups.

-

Purification and Characterization: The final ADC is purified to remove unconjugated DM1 and other reactants. The purified ADC is then characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

References

- 1. benchchem.com [benchchem.com]

- 2. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of trastuzumab emtansine (T-DM1) as a single agent or in combination with pertuzumab in HER2-positive breast cancer patients with recurrent or locally advanced metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Bioactivity of Maytansine_Chemicalbook [m.chemicalbook.com]

The Heterogeneity of Lysine-Conjugated ADCs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs. Among the various conjugation strategies, coupling drugs to the ε-amino groups of lysine residues is a well-established and widely used method. However, this approach inherently produces a heterogeneous mixture of ADC species, which can significantly impact the drug's overall performance, including its pharmacokinetics, efficacy, and safety profile.[1][2] This technical guide provides an in-depth exploration of the heterogeneity of lysine-conjugated ADCs, offering detailed experimental protocols, quantitative data, and visual representations of key concepts and workflows.

Understanding the Sources of Heterogeneity

The random nature of lysine conjugation is the primary driver of ADC heterogeneity. An immunoglobulin G (IgG) antibody can have 80-100 lysine residues, with many being solvent-accessible and available for conjugation.[3] The conjugation process, typically involving the reaction of an N-hydroxysuccinimide (NHS) ester-activated drug-linker with the antibody, results in a diverse population of ADC molecules.[1] This heterogeneity manifests in several ways:

-

Varying Drug-to-Antibody Ratios (DAR): The number of drug molecules attached to each antibody can vary, leading to a distribution of species with different DARs. For example, the FDA-approved ADC, Kadcyla® (trastuzumab emtansine), is a heterogeneous mixture with DAR values ranging from 0 to 8.[1][2]

-

Diverse Conjugation Sites: The location of the conjugated drug can differ from one ADC molecule to another. This positional isomerism can influence the antibody's antigen-binding affinity and overall stability. Studies on trastuzumab-based ADCs have identified between 44 and 82 different lysine conjugation sites.[4]

-

Presence of Unconjugated Antibody: The final ADC product often contains a fraction of unconjugated antibody (DAR=0), which can compete with the ADC for target antigen binding, potentially reducing efficacy.[5]

The following diagram illustrates the logical relationship between the conjugation process and the resulting heterogeneity.

Caption: Sources of heterogeneity in lysine-conjugated ADCs.

Quantitative Analysis of ADC Heterogeneity

The characterization of ADC heterogeneity is crucial for ensuring product quality, consistency, and clinical performance.[5][6] A variety of analytical techniques are employed to determine the DAR distribution and identify conjugation sites.

Drug-to-Antibody Ratio (DAR) Distribution

Hydrophobic Interaction Chromatography (HIC) is a widely used method for separating ADC species based on their DAR. As the number of conjugated drugs increases, the hydrophobicity of the ADC molecule also increases, leading to longer retention times on the HIC column.

| ADC Product Example | Average DAR | DAR Range | Analytical Method | Reference |

| Trastuzumab Emtansine (Kadcyla®) | 3.5 | 0-8 | HIC, Mass Spectrometry | [1] |

| Gemtuzumab Ozogamicin (Mylotarg®) | 2-3 | 0-6 | Not Specified | [7] |

| Trastuzumab-MCC-DM1 (Biosimilar) | 3.65 | 0-8 | Native Intact Mass Spectrometry | [8] |

| Inotuzumab Ozogamicin | ~6 | Not Specified | Not Specified | [7] |

Conjugation Site Occupancy

Peptide mapping using liquid chromatography-mass spectrometry (LC-MS) is the primary method for identifying the specific lysine residues that have been conjugated. This involves digesting the ADC into smaller peptides, separating them chromatographically, and analyzing them by mass spectrometry to pinpoint the modified residues.

| Antibody | Number of Potential Lysine Sites | Number of Identified Conjugation Sites | Analytical Method | Reference |

| Trastuzumab | 92 | 44 | LC-MS/MS | [4] |

| Trastuzumab | 92 | 82 | LC-MS/MS | [4] |

| Trastuzumab Emtansine | 92 | 46 | Middle-Down MS | [9][10] |

| Trastuzumab Emtansine | 92 | 22 | Peptide Mapping LC-MS/MS | [8] |

| T-DM1 Biosimilar | 90 | 38 | LC-MS/MS | [11] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of lysine-conjugated ADCs.

Protocol 1: Lysine Conjugation via NHS Ester

This protocol describes a one-step conjugation method using an N-hydroxysuccinimide (NHS) ester-activated drug-linker.

Materials:

-

Target monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

NHS ester-activated drug-linker dissolved in an organic solvent (e.g., DMSO)

-

Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography or protein A chromatography)

-

Buffer for final formulation (e.g., PBS)

Procedure:

-

Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.

-

Drug-Linker Addition: Slowly add a calculated molar excess of the dissolved NHS ester-activated drug-linker to the antibody solution while gently stirring. The molar excess will depend on the desired average DAR.

-

Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with continuous gentle stirring.

-

Quenching: Stop the reaction by adding a quenching reagent, such as Tris-HCl, to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

-

Purification: Purify the ADC from unconjugated drug-linker and other reaction byproducts using a suitable chromatography method (e.g., size-exclusion chromatography).

-

Buffer Exchange: Exchange the purified ADC into the final formulation buffer.

-